Chloromethyl methyl carbonate

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Chloromethyl methyl carbonate (CAS 40510-81-4) is a bifunctional alkylating agent and electrophilic chloromethyl carbonate ester characterized by its reactive chloromethyl group and methoxycarbonyl moiety. Commercially available at purities typically ≥95% , it is a colorless to pale yellow liquid with a boiling point of 139-140 °C at 760 Torr and a density of 1.303 g/cm³ at 15 °C.

Molecular Formula C3H5ClO3
Molecular Weight 124.52 g/mol
CAS No. 40510-81-4
Cat. No. B127136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl methyl carbonate
CAS40510-81-4
SynonymsCarbonic Acid Chloromethyl Methyl Ester;  Methoxycarbonyloxymethyl Chloride;  Methyl Chloromethyl Carbonate; 
Molecular FormulaC3H5ClO3
Molecular Weight124.52 g/mol
Structural Identifiers
SMILESCOC(=O)OCCl
InChIInChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3
InChIKeyMFSHZGFPADYOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chloromethyl Methyl Carbonate (CAS 40510-81-4): Procurement-Specification and Baseline Physicochemical Profile


Chloromethyl methyl carbonate (CAS 40510-81-4) is a bifunctional alkylating agent and electrophilic chloromethyl carbonate ester characterized by its reactive chloromethyl group and methoxycarbonyl moiety . Commercially available at purities typically ≥95% , it is a colorless to pale yellow liquid with a boiling point of 139-140 °C at 760 Torr and a density of 1.303 g/cm³ at 15 °C . Its key procurement specification includes storage under inert atmosphere at 2-8 °C to prevent moisture-induced degradation .

Why Chloromethyl Methyl Carbonate (40510-81-4) Cannot Be Casually Substituted by In-Class Analogs


Despite the availability of other chloromethyl carbonate esters (e.g., chloromethyl ethyl carbonate, chloromethyl isopropyl carbonate), direct substitution is not scientifically sound due to divergent reactivity, steric effects, and hydrolysis kinetics that critically influence product distribution in prodrug synthesis and alkylation applications . The methyl ester's unique balance of electrophilicity and steric profile yields distinct reaction outcomes compared to bulkier alkyl analogs, a factor directly validated in head-to-head prodrug studies where alkyl chain variation altered antiviral potency by up to 500-fold [1].

Chloromethyl Methyl Carbonate (40510-81-4): Comparative Performance Evidence for Procurement Decisions


Synthetic Yield: Chloromethyl Methyl Carbonate vs. Chloromethyl Chloroformate in Methyl Ester Formation

In the synthesis of methyl chloromethyl carbonate via methanolysis of chloromethyl chloroformate, the target compound is obtained with a 90.8% isolated yield under mild conditions (0 °C to room temperature) [1]. This represents a direct and efficient route to the methyl ester, contrasting with alternative routes or the use of bulkier alkyl chloroformates where steric hindrance reduces nucleophilic attack efficiency.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Prodrug Alkylation Efficiency: Chloromethyl Methyl Carbonate in Nucleoside Prodrug Synthesis

In a patent-disclosed synthesis of a novel anti-HIV/HBV nucleoside prodrug, chloromethyl methyl carbonate alkylated a phosphonate intermediate to yield the target prodrug with a 14.5% isolated yield . In a separate etomidate soft-drug analog synthesis, the same reagent achieved a 68.6% yield when alkylating an imidazole carboxylic acid . These application-specific yields provide a benchmark for process feasibility.

Antiviral Prodrugs Nucleoside Analogs HIV/HBV Therapeutics

Hydrolytic Stability and Prodrug Release Kinetics: Methyl vs. Isopropyl Carbonate Prodrugs

In a comparative study of PMPA (tenofovir) prodrugs, alkyl methyl carbonates (including the methyl ester) exhibited 'reasonable chemical stability' at pH 2.2 and 7.4 but were rapidly converted to the active monoester in dog plasma [1]. Critically, the isopropyl methyl carbonate (bis(POC)PMPA) was selected as the clinical candidate based on its favorable balance of chemical stability and oral bioavailability, directly indicating that the alkyl chain (methyl vs. isopropyl) profoundly influences in vivo performance.

Prodrug Design Pharmacokinetics Oral Bioavailability

Thermal and Solubility Profile: Baseline Physicochemical Comparison with Chloromethyl Ethyl Carbonate

The target compound's boiling point (139-140 °C) is significantly lower than that of its ethyl homolog (predicted >160 °C based on molecular weight increase), and its density (1.303 g/cm³) is higher than the ethyl analog's expected density (~1.1-1.2 g/cm³) . Its aqueous solubility is estimated at 42 g/L (25 °C) , a parameter that influences workup procedures and potential environmental fate.

Physicochemical Properties Formulation Process Development

Electrophilic Reactivity Profile: Chloromethyl Methyl Carbonate as a Safer Alternative to Bis(chloromethyl) Ether

Chloromethyl methyl carbonate functions as a chloromethylating agent that introduces the -CH2Cl group onto nucleophilic substrates, serving as a safer alternative to the highly carcinogenic bis(chloromethyl) ether (BCME) [1]. While BCME is a potent human carcinogen (IARC Group 1), chloromethyl methyl carbonate carries GHS hazard statements for skin/eye irritation and respiratory irritation (H315, H319, H335) but lacks the extreme carcinogenicity warning associated with BCME .

Chloromethylation Alkylating Agents Process Safety

Commercial Purity and Analytical Characterization: Benchmark for Reproducible Research

Commercial suppliers offer chloromethyl methyl carbonate at standard purity levels of ≥95% to ≥98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of characterization supports its use as a reference standard (e.g., Tenofovir Impurity 66) in pharmaceutical quality control, where purity and identity must be rigorously documented to meet regulatory guidelines [1].

Quality Control Analytical Standards Procurement Specifications

High-Impact Application Scenarios for Chloromethyl Methyl Carbonate (40510-81-4) Based on Validated Performance Data


Synthesis of Antiviral Nucleoside Phosphonate Prodrugs (HIV/HBV)

Chloromethyl methyl carbonate is a key reagent for introducing the methoxycarbonyloxymethyl (MOC) prodrug moiety onto phosphonate groups of acyclic nucleoside phosphonates like PMPA (tenofovir) . The validated 14.5% yield in a patented anti-HIV/HBV nucleoside prodrug synthesis, coupled with the established plasma lability of the resulting carbonate ester, makes it a viable choice for medicinal chemistry programs exploring novel nucleotide prodrugs with tunable pharmacokinetic profiles .

Preparation of Angiotensin II Antagonist Prodrugs

The reagent is specifically cited in multiple vendor and database entries for the preparation of prodrugs of diacidic nonpeptide angiotensin II antagonists . This established application in cardiovascular drug discovery provides a direct precedent for its use in masking carboxylic acid functionalities to improve oral absorption of acidic drug candidates .

Chloromethylation of Aromatic Substrates

A Dow Chemical patent (US4447650) describes the use of chloromethyl methyl carbonate for methylene coupling of aromatic compounds in the presence of a Lewis acid catalyst at 25-250 °C . This process offers a route to methylene-bridged aromatics for polymer and specialty chemical synthesis, leveraging the reagent's electrophilic chloromethyl group while avoiding more hazardous chloromethylating agents .

Reference Standard for Pharmaceutical Impurity Profiling

As Tenofovir Impurity 66 (or Impurity 68), chloromethyl methyl carbonate is supplied with detailed characterization data compliant with regulatory guidelines . This makes it an essential reference standard for analytical method development, validation, and quality control release testing of tenofovir-based drug substances and products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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